![molecular formula C11H12O3 B2646308 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanol CAS No. 260786-00-3](/img/structure/B2646308.png)
1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanol
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Overview
Description
The compound “1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanol” is a type of furan . Furans are a class of organic compounds that have a wide range of applications in the field of biomedical research . The molecular formula of this compound is C11H13NO2 and it has a molecular weight of 191.23 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one” has been synthesized by condensation of “1-(7-methoxy-1-benzofuran-2-yl)ethanone” with “4-methylbenzaldehyde” in a basic medium .Scientific Research Applications
Chemical Synthesis and Reactions :
- A study by Sonoda, Kobayashi, and Taniguchi (1976) discussed the solvolytic reactions of 1-aryl-2,2-bis(o-methoxyphenyl)vinyl halides in different solvents, leading to the formation of benzofurans, which are related to 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanol.
Kinetic Resolution and Enantioselectivity :
- The kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols, closely related to the compound , was studied by Paizs et al. (2003). They performed lipase-catalyzed enantiomer selective acylation, yielding highly enantiopure products.
Natural Product Synthesis and Derivatives :
- Luo, He, and Li (2007) isolated new 2-aryl benzofuran derivatives from Styrax macranthus seeds, showcasing the natural occurrence and derivative synthesis of compounds related to 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanol.
Biocatalytic Production :
- A green method for producing enantiopure (S)-1-(benzofuran-2-yl)ethanol, structurally similar to the compound , using Lactobacillus paracasei as a biocatalyst was demonstrated by Şahin (2019).
Medical Imaging Applications :
- Labib (2013) described the synthesis of a benzofuran derivative for use as an amyloid imaging agent, indicating potential medical imaging applications.
Catalysis and Chemical Transformations :
- The work by Badalyan and Stahl (2016) on electrocatalytic alcohol oxidation presents insights into potential catalytic applications for related compounds.
Biotransformation with Microorganisms :
- A study by Kołodziejska et al. (2019) explored the biotransformation of benzofuranyl-methyl ketone derivatives using the Pythium oligandrum microorganism, demonstrating another avenue for synthesizing related compounds.
Safety and Hazards
Future Directions
The future directions for research on “1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanol” and similar compounds could include further exploration of their synthesis, characterization, and potential applications . Given the wide range of properties and applications of furan derivatives, there are likely many exciting possibilities for future research in this area.
properties
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-7,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTVUBWIPNITCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanol |
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